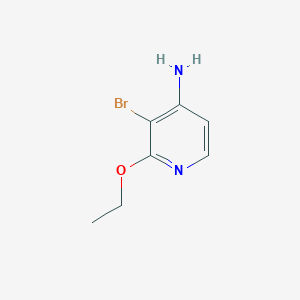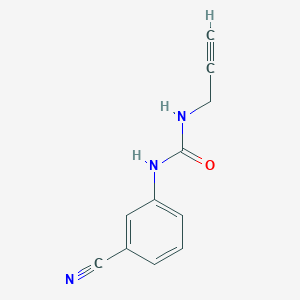
1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its raw materials, including the conditions required and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This would detail the reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would include the compound’s melting point, boiling point, solubility, density, molar mass, and other relevant properties.Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Complex Formation
- Nature of Urea-Fluoride Interaction : Research by Boiocchi et al. (2004) in the Journal of the American Chemical Society revealed that certain urea derivatives, such as 1,3-bis(4-nitrophenyl)urea, can interact with various oxoanions through hydrogen bonding, forming stable complexes. This study highlights the potential of urea derivatives in forming discrete adducts and their interaction with ions like F-, leading to urea deprotonation and subsequent reactions (Boiocchi et al., 2004).
Hydrophilicity and Hydrophobicity Studies
- Hydrophilicity of Urea Derivatives : Koga et al. (2011) in The Journal of Physical Chemistry B developed a methodology to determine the hydrophobicity/hydrophilicity of various compounds, including urea derivatives. Their research suggests that methyl groups attached to an N atom in urea do not promote hydrophobicity but enhance hydrophilicity, indicating the diverse chemical nature of urea derivatives (Koga et al., 2011).
Metal Ion Interaction and Catalysis
- Metal Ion Catalysis in Ribonucleotide Cleavage : Breslow and Huang (1991) in Proceedings of the National Academy of Sciences explored the catalytic role of metal ions, including Mg2+ and lanthanides, on the cyclization/cleavage of ribonucleotides and related compounds. Urea derivatives can interact with these metal ions, leading to enhanced reaction rates and selectivity (Breslow & Huang, 1991).
Synthesis of Fused Indole-Cyclic Urea Derivatives
- Ag-Catalyzed Intramolecular Diamination of Alkynes : Research by Rajesh et al. (2017) in The Journal of Organic Chemistry demonstrated a method for the synthesis of indole-cyclic urea fused derivatives via a double cyclization process. This process utilized isocyanate as a urea precursor and Ag(I) catalyst, underscoring the utility of urea derivatives in complex organic synthesis (Rajesh et al., 2017).
Synthesis of Ureas from Carboxylic Acids
- Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-Mediated Synthesis : Thalluri et al. (2014) in The Journal of Organic Chemistry presented a method for synthesizing ureas from carboxylic acids. This method highlights the versatility of urea derivatives in chemical synthesis, providing a route for the generation of urea compounds under mild conditions (Thalluri et al., 2014).
Plant Biology and Cytokinin Activity
- Urea Derivatives in Plant Morphogenesis : Ricci and Bertoletti (2009) in Plant Biology explored the role of urea derivatives in plant cell division and differentiation. They found that certain urea derivatives, like forchlorofenuron (CPPU) and thidiazuron (TDZ), exhibit cytokinin-like activity, influencing plant morphogenesis and adventitious root formation (Ricci & Bertoletti, 2009).
Synthesis of Urea Derivatives as Soluble Epoxide Hydrolase Inhibitors
- 1-Aryl-3-(1-Acylpiperidin-4-yl)urea Inhibitors : Rose et al. (2010) in the Journal of Medicinal Chemistry synthesized 1,3-disubstituted ureas as inhibitors of soluble epoxide hydrolase. This study underscores the potential of urea derivatives in developing pharmaceutical agents for various therapeutic applications (Rose et al., 2010).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, including unanswered questions about the compound and its potential applications.
Eigenschaften
IUPAC Name |
1-(3-cyanophenyl)-3-prop-2-ynylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-2-6-13-11(15)14-10-5-3-4-9(7-10)8-12/h1,3-5,7H,6H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGGJZBTIDXEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NC1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)-3-(prop-2-yn-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



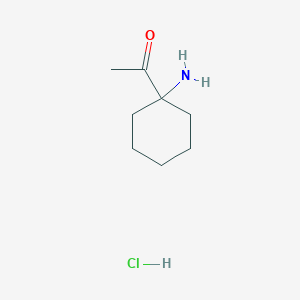

![3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1523353.png)
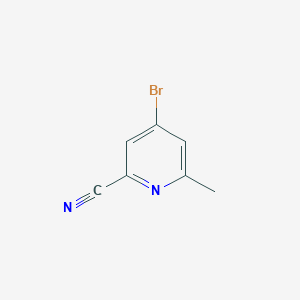
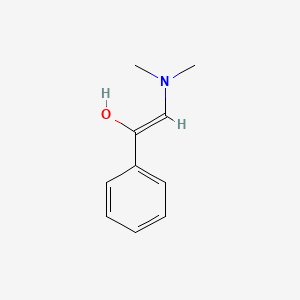
![2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1523358.png)
![7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1523360.png)
![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B1523361.png)
![3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B1523362.png)
![{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine](/img/structure/B1523363.png)
![O-[(3-methyloxetan-3-yl)methyl]hydroxylamine](/img/structure/B1523367.png)


